(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid
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Overview
Description
(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid is a complex organic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a phenylacetyl group, and an azetidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the azetidine ring: The protected amine is then subjected to cyclization to form the azetidine ring. This step often involves the use of a suitable cyclizing agent under controlled conditions.
Introduction of the phenylacetyl group: The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base.
Final deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}pyrrolidine-2-carboxylic acid
- (2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}piperidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid lies in its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine and piperidine analogs. The azetidine ring’s smaller size and strain can lead to different reactivity and interactions with molecular targets.
Properties
CAS No. |
866099-92-5 |
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Molecular Formula |
C17H22N2O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-13(11-7-5-4-6-8-11)14(20)19-10-9-12(19)15(21)22/h4-8,12-13H,9-10H2,1-3H3,(H,18,23)(H,21,22)/t12-,13+/m0/s1 |
InChI Key |
MLYXECBASWFKBQ-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CC[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCC2C(=O)O |
Origin of Product |
United States |
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